アセトアミノフェン-d3

概要

説明

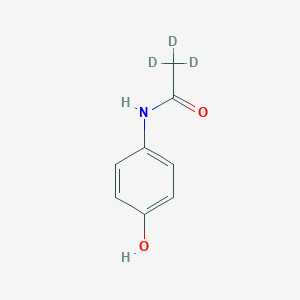

Acetaminophen-d3 is the deuterium labeled Acetaminophen . It is a selective cyclooxygenase-2 (COX-2) inhibitor with an IC50 of 25.8 μM and is widely used as an antipyretic and analgesic agent .

Synthesis Analysis

The general synthesis of acetaminophen in undergraduate laboratories involves p-aminophenol reacting with acetic anhydride in the presence of an acid (sulfuric or phosphoric) to produce acetaminophen and acetic acid . The acetaminophen crystals are then purified by being dissolved in hot water and allowed to recrystallize .Molecular Structure Analysis

The formula of Acetaminophen-d3 is C8H6D3NO2 and its molecular weight is 154.18 . The chemical structure of acetaminophen consists of a benzene ring core, substituted by one hydroxyl group and the nitrogen atom of an amide group in the para (1,4) pattern .Chemical Reactions Analysis

Acetaminophen-d3 is the deuterium labeled Acetaminophen . It is a selective cyclooxygenase-2 (COX-2) inhibitor with an IC50 of 25.8 μM .Physical And Chemical Properties Analysis

The formula of Acetaminophen-d3 is C8H6D3NO2 and its molecular weight is 154.18 . It is a solid and should be stored at -20°C .科学的研究の応用

血漿中の定量分析

アセトアミノフェン-d3は、血漿中におけるアセトアミノフェンとその代謝物の定量のための、高感度な生体分析研究方法の開発に使用されます . これには、アセトアミノフェンとそのグルクロン酸および硫酸代謝物を同時に測定するための、液体クロマトグラフィータンデム質量分析法(LC-MS-MS)などの技術の使用が含まれます .

代謝研究

this compoundは、アセトアミノフェンの代謝研究に使用されます。 これは、アセトアミノフェンが肝臓でどのように代謝されるか、主に硫酸およびグルクロン酸代謝物を形成するために抱合されるかを理解するのに役立ちます . これは、動物とヒトの両方における薬物の影響を研究する際に特に重要です .

毒性学研究

this compoundは、毒性学研究に使用されます。 これは、過剰摂取の影響を研究するために使用され、その場合、投与量の増加に伴い、より多くの割合がシトクロムP450 2E1を介して代謝され、毒性の高い反応性代謝物であるN-アセチル-p-ベンゾキノンイミン(NAPQI)を形成します .

薬物相互作用研究

this compoundは、薬物相互作用研究に使用できます。 これは、研究者がアセトアミノフェンが体内の他の薬物や物質とどのように相互作用するかを理解するのに役立ちます .

環境水分析

this compoundは、環境水分析に使用できます。 環境水中のアセトアミノフェンとレボフロキサシンを同時に測定するための、新規で簡便な電気化学分析法が開発されました .

6. 肥満および脂肪肝疾患研究 this compoundは、肥満および関連する脂肪肝疾患に関連する研究に使用されます。 この方法の有用性は、利用可能な血漿量が少量しかない、C57BL/6J野生型および肥満ob/obの雌マウスにおけるAPAPの代謝を調べることで実証されました .

作用機序

- Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), which directly block COX enzymes at the pain site, acetaminophen’s effect at the pain site is weaker .

- Acetaminophen’s antipyretic actions involve direct effects on heat-regulating centers in the brain (hypothalamus). This results in peripheral vasodilation, sweating, and heat loss, ultimately reducing fever .

- NAPQI can be detoxified by glutathione (GSH). However, excessive acetaminophen consumption depletes GSH, leading to NAPQI-induced hepatotoxicity .

- Impact on Bioavailability: Chronic alcohol use or enzyme inducers (e.g., phenobarbital) can alter acetaminophen metabolism and affect bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Remember to consult healthcare professionals for personalized advice and safe use of acetaminophen. 🌟

Safety and Hazards

In case of skin contact with Acetaminophen-d3, it is recommended to rinse skin thoroughly with large amounts of water and remove contaminated clothing and shoes . In case of ingestion, wash out mouth with water provided person is conscious . Do NOT induce vomiting unless directed to do so by medical personnel .

将来の方向性

Acetaminophen-d3 is used for research purposes only . It is consistently included in multimodal, non-opioid, or opioid-sparing therapies . It is recommended by guidelines as a first or second-line drug for acute pain and chronic pain, especially for patients with limited therapeutic options and for the elderly .

生化学分析

Biochemical Properties

Acetaminophen is metabolized in the liver by three central pathways: glucuronidation, sulfation, and cysteine conjugation . Acetaminophen interacts with enzymes, proteins, and other biomolecules in these pathways. For instance, Acetaminophen cysteine is one of the metabolites created by the cysteine conjugation pathway. This metabolite is formed when Acetaminophen is conjugated with the amino acid cysteine, which helps to detoxify the compound and prevent liver damage .

Cellular Effects

Acetaminophen influences cell function by reducing the production of prostaglandins, thereby reducing inflammation and pain . This can impact cell signaling pathways, gene expression, and cellular metabolism. An overdose of Acetaminophen can lead to hepatic and/or renal injury .

Molecular Mechanism

The molecular mechanism of Acetaminophen involves the inhibition of prostaglandin synthesis by reducing the activity of cyclooxygenase enzymes (COX-1 and COX-2) . This results in changes in gene expression and enzyme activity, leading to its analgesic and antipyretic effects .

Temporal Effects in Laboratory Settings

The effects of Acetaminophen and its metabolites, such as Acetaminophen cysteine and Acetaminophen glucuronide, can change over time in laboratory settings . These changes can be influenced by factors such as temperature and pressure .

Dosage Effects in Animal Models

The effects of Acetaminophen can vary with different dosages in animal models. Overdose and long-term dose of Acetaminophen produce hepatic and/or renal injury in human and other experimental animals .

Metabolic Pathways

Acetaminophen is involved in several metabolic pathways, including glucuronidation, sulfation, and cysteine conjugation . It interacts with various enzymes and cofactors in these pathways, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Acetaminophen is distributed within cells and tissues through various transporters and binding proteins . Its localization or accumulation can be affected by these interactions .

Subcellular Localization

The subcellular localization of Acetaminophen and its effects on its activity or function are complex and can involve various targeting signals or post-translational modifications .

特性

IUPAC Name |

2,2,2-trideuterio-N-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVAJINKPMORJF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480414 | |

| Record name | Acetaminophen-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60902-28-5 | |

| Record name | Acetaminophen-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60902-28-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

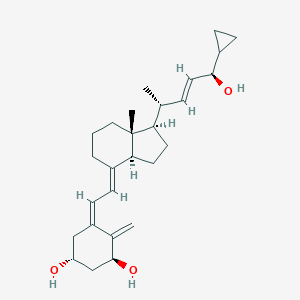

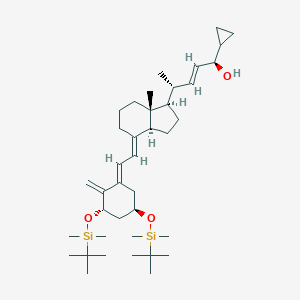

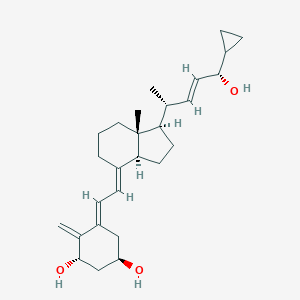

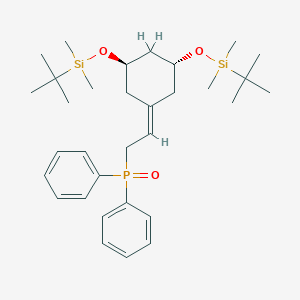

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

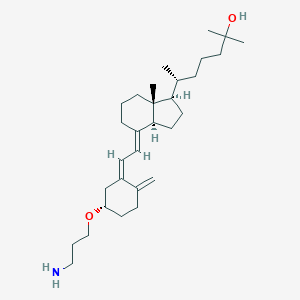

![(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B196328.png)

![(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B196342.png)